N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups, such as methoxy, nitro, and carboxamide, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. Microwave-assisted synthesis and solvent-free conditions are preferred to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antitubercular, and anti-HIV agent.
Pharmaceutical Research: The compound’s diverse functional groups make it a valuable scaffold for drug development.
Material Science: Its unique structure allows for applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For instance, it may act as an inverse agonist for RORγt or inhibit JAK1 and JAK2 pathways, contributing to its anti-inflammatory and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits similar antimicrobial and antitubercular activities.
1,2,4-triazolo[1,5-a]pyridines: Known for their broad substrate scope and functional group tolerance.
Uniqueness
N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18N6O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18N6O4/c1-12-17(19(27)24-15-8-3-4-9-16(15)30-2)18(25-20(23-12)21-11-22-25)13-6-5-7-14(10-13)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23) |
InChI Key |
ZMQKGYRNTNOBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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